3-Acetoxy-3'-methylbenzophenone
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Overview
Description
3-Acetoxy-3’-methylbenzophenone is an organic compound with the molecular formula C16H14O3. It is also known by its IUPAC name, 3-(3-methylbenzoyl)phenyl acetate. This compound is characterized by the presence of an acetoxy group and a methyl group attached to a benzophenone core. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxy-3’-methylbenzophenone typically involves the acetylation of 3-hydroxy-3’-methylbenzophenone. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 50-60°C for several hours to ensure complete acetylation .
Industrial Production Methods
In an industrial setting, the production of 3-Acetoxy-3’-methylbenzophenone can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of human error .
Chemical Reactions Analysis
Types of Reactions
3-Acetoxy-3’-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetoxy group.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
3-Acetoxy-3’-methylbenzophenone has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Acetoxy-3’-methylbenzophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Acetoxybenzophenone: Lacks the methyl group present in 3-Acetoxy-3’-methylbenzophenone.
3-Methylbenzophenone: Lacks the acetoxy group.
3-Hydroxy-3’-methylbenzophenone: Contains a hydroxy group instead of an acetoxy group.
Uniqueness
3-Acetoxy-3’-methylbenzophenone is unique due to the presence of both acetoxy and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems, making it valuable for various applications .
Properties
IUPAC Name |
[3-(3-methylbenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11-5-3-6-13(9-11)16(18)14-7-4-8-15(10-14)19-12(2)17/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEMAYJTDSHLEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641621 |
Source
|
Record name | 3-(3-Methylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-33-9 |
Source
|
Record name | 3-(3-Methylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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